(2,4-Dibromo-6-fluoroanilino)acetic acid
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Overview
Description
(2,4-Dibromo-6-fluoroanilino)acetic acid is a chemical compound with the molecular formula C8H6Br2FNO2 and a molecular weight of 326.949 g/mol . This compound is characterized by the presence of bromine, fluorine, and an anilino group attached to an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and pH levels to ensure selective substitution at the desired positions on the aniline ring .
Industrial Production Methods
Industrial production methods for (2,4-Dibromo-6-fluoroanilino)acetic acid may involve large-scale bromination and fluorination processes, utilizing automated reactors to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dibromo-6-fluoroanilino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine or fluorine atoms, resulting in dehalogenated products.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilinoacetic acids .
Scientific Research Applications
(2,4-Dibromo-6-fluoroanilino)acetic acid is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development and as a probe in medicinal chemistry studies.
Mechanism of Action
The mechanism of action of (2,4-Dibromo-6-fluoroanilino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dibromo-6-ethylanilino)acetic acid
- (2,4-Dibromo-6-methylanilino)acetic acid
- (2,4-Dibromo-6-fluoroformylanilino)acetic acid
Uniqueness
(2,4-Dibromo-6-fluoroanilino)acetic acid is unique due to the specific arrangement of bromine and fluorine atoms on the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where specific interactions with biological targets are required .
Properties
CAS No. |
618443-43-9 |
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Molecular Formula |
C8H6Br2FNO2 |
Molecular Weight |
326.94 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-fluoroanilino)acetic acid |
InChI |
InChI=1S/C8H6Br2FNO2/c9-4-1-5(10)8(6(11)2-4)12-3-7(13)14/h1-2,12H,3H2,(H,13,14) |
InChI Key |
ROSYCTSDJYITOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)NCC(=O)O)Br)Br |
Origin of Product |
United States |
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